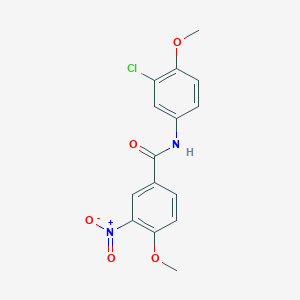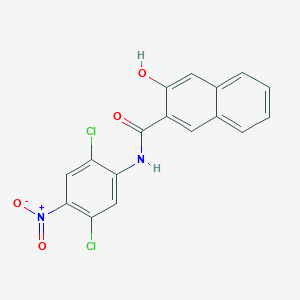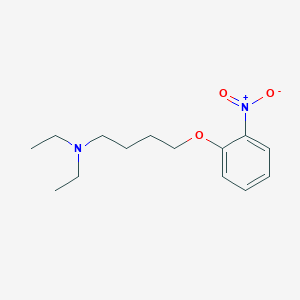![molecular formula C18H22O4 B5053378 1-ethoxy-4-[2-(2-phenoxyethoxy)ethoxy]benzene](/img/structure/B5053378.png)
1-ethoxy-4-[2-(2-phenoxyethoxy)ethoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves the oxygenation of ethylenes substituted with aromatic groups, leading to products that can emit light or serve as intermediates for further chemical transformations. For example, Matsumoto et al. (1999) described the low-temperature singlet oxygenation of 1-ethoxy-2, 2-diisopropylethylenes, resulting in dioxetanes that emit red light upon decomposition, showcasing the potential for creating luminescent materials from similar structures (Matsumoto et al., 1999).
Molecular Structure Analysis
The crystal structure of compounds related to "1-ethoxy-4-[2-(2-phenoxyethoxy)ethoxy]benzene" often reveals intricate details about molecular conformations and interactions. Sun et al. (2010) investigated the crystal structure of a compound with a similar ethoxyphenoxy linkage, highlighting the ability of such molecules to form dimensional structures through hydrogen bonding (Sun et al., 2010).
Chemical Reactions and Properties
The chemical behavior of "1-ethoxy-4-[2-(2-phenoxyethoxy)ethoxy]benzene" and related compounds can be complex, involving various reaction pathways. Nakamura et al. (2003) detailed a method for synthesizing functionalized benzoxazine derivatives, illustrating the versatility of aromatic compounds in synthesizing functionalized aromatic compounds for diverse applications (Nakamura et al., 2003).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, play a critical role in their application. For example, Douglas and Overend (1994) described the synthesis of acetylene-terminated monomers, providing insights into the physical properties that influence their utility in polymer synthesis (Douglas & Overend, 1994).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with other molecules, are fundamental to understanding and utilizing "1-ethoxy-4-[2-(2-phenoxyethoxy)ethoxy]benzene." Hammock et al. (1975) explored the metabolic O-dealkylation of related compounds, shedding light on their stability and reactivity in biological systems, which is crucial for designing materials with specific functional properties (Hammock et al., 1975).
Safety and Hazards
Mecanismo De Acción
Mode of Action
This interaction could potentially alter the function of the targeted proteins, thereby influencing the biochemical processes they are involved in .
Biochemical Pathways
The specific biochemical pathways affected by 1-ethoxy-4-[2-(2-phenoxyethoxy)ethoxy]benzene are currently unknown. coli .
Pharmacokinetics
These properties play a crucial role in determining the compound’s bioavailability, ie, the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 1-ethoxy-4-[2-(2-phenoxyethoxy)ethoxy]benzene’s action are not fully known. The compound’s interaction with its targets could potentially lead to changes in cellular processes, such as phospholipid metabolism in humans and protein processing in E. coli .
Action Environment
The action, efficacy, and stability of 1-ethoxy-4-[2-(2-phenoxyethoxy)ethoxy]benzene can be influenced by various environmental factors. These may include the presence of other molecules, pH, temperature, and the specific characteristics of the biological system where the compound is active .
Propiedades
IUPAC Name |
1-ethoxy-4-[2-(2-phenoxyethoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c1-2-20-17-8-10-18(11-9-17)22-15-13-19-12-14-21-16-6-4-3-5-7-16/h3-11H,2,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGSKARIVUVILE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCOCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium 4-[benzyl(phenylsulfonyl)amino]benzoate](/img/structure/B5053311.png)

![2-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-4,5-diphenyl-1H-imidazole](/img/structure/B5053329.png)
![N-(3-{[2-(3-chloro-4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B5053331.png)
![methyl (2S*,4S*,5R*)-5-(4-chlorophenyl)-1,2-dimethyl-4-{[(2,2,2-trifluoroethyl)amino]carbonyl}-2-pyrrolidinecarboxylate](/img/structure/B5053338.png)

![N-(4-fluorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B5053346.png)

![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]-N-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B5053370.png)
![1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B5053380.png)

![N-phenyl-N'-(1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)thiourea](/img/structure/B5053387.png)
![N-[3-(acetylamino)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5053394.png)